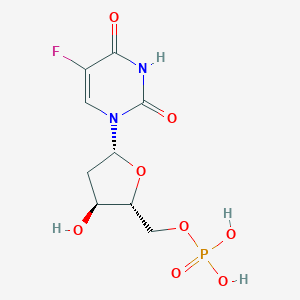

5-Fluoro-2'-deoxyuridine-5'-monophosphate

Description

Propriétés

Numéro CAS |

134-46-3 |

|---|---|

Formule moléculaire |

C9H12FN2O8P |

Poids moléculaire |

326.17 g/mol |

Nom IUPAC |

[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12FN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |

Clé InChI |

HFEKDTCAMMOLQP-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |

SMILES canonique |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |

Autres numéros CAS |

88410-68-8 134-46-3 |

Synonymes |

5 Fluoro 2' Deoxyuridine 5' Monophosphate 5-Fluoro-2'-Deoxyuridine-5'-Monophosphate FdUMP Fluorodeoxyuridylate |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP)

This guide provides a comprehensive exploration of the biochemical and molecular mechanisms underpinning the action of 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), a pivotal molecule in cancer chemotherapy. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricacies of FdUMP's interaction with its molecular target, the resulting cellular consequences, and the clinical implications of its mechanism.

Introduction: The Central Role of FdUMP in Antimetabolite Therapy

This compound (FdUMP) is the active metabolite of several widely used fluoropyrimidine anticancer drugs, most notably 5-fluorouracil (5-FU) and its nucleoside analog, floxuridine (FUDR).[1] These prodrugs undergo intracellular conversion to FdUMP, which then exerts its potent cytotoxic effects.[2][3] The primary mechanism of action of FdUMP is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP).[4][5] By disrupting the sole intracellular pathway for dTMP production, FdUMP leads to a cascade of events culminating in the inhibition of DNA synthesis and repair, ultimately triggering cell death, particularly in rapidly proliferating cancer cells.[2][6] This guide will dissect the molecular intricacies of this process, from the initial enzymatic conversion of prodrugs to the ultimate cellular demise.

Metabolic Activation: The Journey from Prodrug to Active Inhibitor

FdUMP is not administered directly but is generated intracellularly from its precursors. The metabolic activation of 5-FU to FdUMP can occur via two primary pathways.[7][8]

-

The Orotate Phosphoribosyltransferase (OPRT) Pathway: 5-FU is first converted to 5-fluorouridine monophosphate (FUMP) by OPRT. FUMP is then phosphorylated to 5-fluorouridine diphosphate (FUDP), which is subsequently reduced by ribonucleotide reductase to 5-fluoro-2'-deoxyuridine-5'-diphosphate (FdUDP). Finally, FdUDP is dephosphorylated to yield the active FdUMP.[7]

-

The Thymidine Phosphorylase (TP) and Thymidine Kinase (TK) Pathway: Alternatively, 5-FU can be converted to 5-fluoro-2'-deoxyuridine (FUDR) by thymidine phosphorylase. FUDR is then phosphorylated by thymidine kinase to form FdUMP.[7][9]

The relative contribution of these pathways can vary between different cell types and can be a determinant of sensitivity or resistance to 5-FU therapy.[7]

Experimental Protocol: Measurement of Thymidylate Synthase Inhibition in Cell Lines

A common method to assess the efficacy of FdUMP or its prodrugs is to measure the in situ inhibition of thymidylate synthase.

Objective: To quantify the level of TS inhibition in cancer cells following treatment with a fluoropyrimidine drug.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 breast cancer cells) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of 5-FU, FUDR, or FdUMP for a predetermined time course (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer to extract cellular proteins.

-

Thymidylate Synthase Activity Assay: The assay measures the conversion of [³H]-dUMP to [³H]-dTMP. The reaction mixture typically contains the cell lysate, [³H]-dUMP, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.

-

Separation of Substrate and Product: After a defined incubation period, the reaction is stopped, and the radiolabeled dTMP is separated from the unreacted dUMP, often using charcoal precipitation.

-

Quantification: The amount of [³H]-dTMP formed is quantified using liquid scintillation counting.

-

Data Analysis: The TS activity in treated cells is compared to that in untreated control cells to determine the percentage of inhibition.

The Molecular Target: Thymidylate Synthase and Its Catalytic Cycle

Thymidylate synthase (TS) is a homodimeric enzyme that catalyzes the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to dTMP, utilizing N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF) as a one-carbon donor.[10][11] This reaction is unique as CH₂THF also serves as a reductant, being oxidized to dihydrofolate (DHF) in the process.[12]

The catalytic cycle of TS involves a series of intricate steps, including the formation of a covalent intermediate between a cysteine residue in the active site and the C6 position of the dUMP pyrimidine ring.[11][13] This nucleophilic attack facilitates the subsequent transfer of a methylene group from CH₂THF to the C5 position of dUMP. A series of proton transfers and a hydride shift from the tetrahydrofolate cofactor complete the reaction, yielding dTMP and DHF.

The Mechanism of Irreversible Inhibition: A Tale of a Ternary Complex

FdUMP acts as a "suicide inhibitor" of thymidylate synthase.[2] It mimics the natural substrate dUMP and binds to the active site of the enzyme. The catalytic process begins as it would with dUMP, with a nucleophilic attack by a cysteine residue on the C6 position of the fluorouracil ring.[2] However, the presence of the highly electronegative fluorine atom at the C5 position alters the subsequent steps of the reaction.

Instead of the normal catalytic cycle proceeding, the fluorine atom at C5 prevents the abstraction of a proton from this position, which is a necessary step for the release of the product.[14] This stalls the reaction and leads to the formation of a stable, covalent ternary complex, comprising the thymidylate synthase enzyme, FdUMP, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.[9][15] Specifically, FdUMP is covalently linked to the enzyme via the cysteine residue at C6 and to the N5 of the tetrahydrofolate cofactor via a methylene bridge at C5.[16][17] This irreversible complex effectively sequesters the enzyme, preventing it from participating in further catalytic cycles.[2]

Caption: FdUMP competitively binds to TS and forms a stable ternary complex, inhibiting dTMP synthesis.

The Role of Leucovorin: Enhancing the Ternary Complex Stability

The stability of the inhibitory ternary complex is highly dependent on the intracellular concentration of N⁵,N¹⁰-methylenetetrahydrofolate.[18] Leucovorin (folinic acid) is a precursor of reduced folates and is often co-administered with 5-FU to enhance its anticancer activity.[19][20] Leucovorin is converted intracellularly to various reduced folate species, including N⁵,N¹⁰-methylenetetrahydrofolate, thereby increasing the pool of this cofactor available to stabilize the FdUMP-TS complex.[21] This biochemical modulation leads to a more potent and prolonged inhibition of thymidylate synthase.[22][23]

Cellular Consequences of Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase by FdUMP has profound effects on cellular metabolism and integrity:

-

Depletion of dTMP and dTTP: The most immediate consequence is the depletion of the intracellular pools of dTMP and its triphosphate form, dTTP, which is an essential precursor for DNA synthesis.[3][5]

-

"Thymineless Death": The lack of dTTP leads to the cessation of DNA replication and repair, a phenomenon often referred to as "thymineless death".[4]

-

Nucleotide Pool Imbalance: The block in dTMP synthesis causes an accumulation of its precursor, dUMP.[24] This can lead to an imbalance in the deoxynucleotide triphosphate (dNTP) pools, which can further disrupt DNA synthesis and induce DNA damage.[14]

-

Incorporation of Uracil and 5-FU into DNA: The accumulation of dUMP can result in its phosphorylation to dUTP, which can be misincorporated into DNA in place of dTTP.[25] Similarly, FdUMP can be phosphorylated to FdUTP and also incorporated into DNA.[26] The presence of these abnormal bases in DNA can trigger futile cycles of DNA repair, leading to DNA strand breaks and genomic instability.[25][27]

Caption: The downstream effects of FdUMP-mediated TS inhibition, leading to cell death.

Mechanisms of Resistance to FdUMP-Mediated Cytotoxicity

The development of resistance is a significant challenge in fluoropyrimidine-based chemotherapy. Several mechanisms can contribute to reduced sensitivity to FdUMP:

-

Increased Thymidylate Synthase Expression: Overexpression of the TS enzyme is a common mechanism of resistance.[18][28] Higher levels of the target enzyme require a greater intracellular concentration of FdUMP to achieve effective inhibition.[29]

-

Altered Folate Metabolism: Reduced intracellular pools of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate can decrease the stability of the inhibitory ternary complex, leading to less effective TS inhibition.[18]

-

Decreased Activation of Prodrugs: Reduced activity of the enzymes responsible for converting 5-FU to FdUMP, such as OPRT and TK, can lead to lower intracellular levels of the active drug.[7]

-

Increased Catabolism: Elevated levels of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, can lead to rapid degradation of the prodrug before it can be converted to FdUMP.[4]

-

Salvage Pathways: Cells can utilize salvage pathways to generate dTMP from thymidine, bypassing the need for de novo synthesis and thus circumventing the effects of TS inhibition.[18]

Table 1: Key Factors Influencing FdUMP Efficacy

| Factor | Effect on FdUMP Action | Mechanism |

| Thymidylate Synthase (TS) Expression | High levels decrease efficacy | More target enzyme needs to be inhibited.[18] |

| N⁵,N¹⁰-CH₂THF Levels | High levels increase efficacy | Stabilizes the inhibitory ternary complex.[21] |

| Dihydropyrimidine Dehydrogenase (DPD) Activity | High activity decreases efficacy | Increased catabolism of the 5-FU prodrug.[4] |

| Thymidine Kinase (TK) Activity | High activity can increase efficacy | Can enhance activation of FUDR to FdUMP.[7] |

Conclusion

The mechanism of action of this compound is a classic example of targeted enzyme inhibition in cancer therapy. By forming an irreversible covalent complex with thymidylate synthase, FdUMP effectively shuts down the de novo synthesis of dTMP, a nucleotide essential for DNA replication and repair. This leads to a cascade of cytotoxic events, ultimately resulting in the death of rapidly dividing cancer cells. A thorough understanding of this mechanism, including the metabolic activation of its prodrugs, the role of cofactors, and the pathways of resistance, is crucial for optimizing the clinical use of fluoropyrimidines and for the development of novel therapeutic strategies to overcome drug resistance.

References

-

Wikipedia. (n.d.). Fluorodeoxyuridylate. Retrieved from [Link]

-

Yoshida, Y., et al. (2018). The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. Oncology Letters, 16(5), 6039-6046. Retrieved from [Link]

-

Kuiper, R. V., et al. (2007). Mechanisms of action of FdUMP[22]: Metabolite activation and thymidylate synthase inhibition. Oncology Reports, 18(1), 287-291. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of 5-FU. 5-Fluoro-2′-deoxyuridine-5′-monophosphate (FdUMP)... [Image]. Retrieved from [Link]

-

Kuiper, R. V., et al. (2007). Mechanisms of action of FdUMP[22]: metabolite activation and thymidylate synthase inhibition. Oncology Reports, 18(1), 287-291. Retrieved from [Link]

-

Finer-Moore, J. S., et al. (1993). The catalytic mechanism and structure of thymidylate synthase. FASEB Journal, 7(2), 351-357. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of the known inhibitor FdUMP and its ionized form FdUMP (d)... [Image]. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of 5-Fluorodeoxyuridine? Retrieved from [Link]

-

Kubo, T., et al. (2021). Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines. International Journal of Molecular Sciences, 22(11), 5674. Retrieved from [Link]

-

Jansen, G., et al. (2022). The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity. Frontiers in Pharmacology, 13, 989938. Retrieved from [Link]

-

Longley, D. B., et al. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Current Cancer Drug Targets, 3(2), 97-109. Retrieved from [Link]

-

Empathia AI. (n.d.). 5-Fluorouracil and Leucovorin Interaction: Enhanced Efficacy and Toxicity. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is 5-Fluorodeoxyuridine used for? Retrieved from [Link]

-

Carroll, M., et al. (2012). Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP[22] Is Highly Effective Against Acute Lymphoblastic Leukemia. Blood, 120(21), 1505. Retrieved from [Link]

-

Grem, J. L. (1990). Biochemical rationale for the 5-fluorouracil leucovorin combination and update of clinical experience. Seminars in Oncology, 17(2 Suppl 3), 17-30. Retrieved from [Link]

-

Tee, N., et al. (2021). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. Biology, 10(9), 854. Retrieved from [Link]

-

Gosset. (n.d.). This compound (FdUMP). Retrieved from [Link]

-

Lee, J., et al. (2022). Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. ACS Omega, 7(7), 6296-6306. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathway of of 5-FU. 5-FdUMP/UDP/UTP: 5fluorodeoxyuridine-mono/di/triphosphate [Image]. Retrieved from [Link]

-

Heidelberger, C., et al. (2000). Efficacy and safety of FdUMP[22] in treatment of HT-29 human colon cancer xenografts. Investigational New Drugs, 18(4), 303-310. Retrieved from [Link]

-

Plese, C. F., et al. (1977). Evidence From Chemical Degradation Studies for a Covalent Bond From 5-fluoro-2'-deoxyuridylate to N-5 of Tetrahydrofolate in the Ternary Complex of Thymidylate synthetase-5-fluoro-2' -deoxyuridylate-5,10-methylenetetrahydrofolate. Journal of Biological Chemistry, 252(17), 6030-6035. Retrieved from [Link]

-

Rode, W., et al. (1993). Investigation of the Ternary Complex Formed Between Recombinant Rat Hepatoma Thymidylate Synthase, FdUMP op S4FdUMP and N5, N10-Methylenetetrahydrofolate with the Use of 1H AND 19F NMR. Nucleosides and Nucleotides, 12(3-4), 349-359. Retrieved from [Link]

-

M-CSA. (n.d.). Thymidylate synthase. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of thymidylate synthase inhibition by... [Image]. Retrieved from [Link]

-

Romanini, A., et al. (1998). The effect of dose and interval between 5-fluorouracil and leucovorin on the formation of thymidylate synthase ternary complex in human cancer cells. Journal of Cancer Research and Clinical Oncology, 124(10), 529-535. Retrieved from [Link]

-

ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. Retrieved from [Link]

-

Cancer Care Ontario. (2016). The Use of Leucovorin in Colorectal Cancer. Retrieved from [Link]

-

Wikipedia. (n.d.). Thymidylate synthase. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of FdUMP[22], evaluated for in vivo efficacy and... [Image]. Retrieved from [Link]

-

Peters, G. J., et al. (1993). Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin. Seminars in Oncology, 20(3 Suppl 3), 59-67. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic mechanism of thymidylate synthase. [Image]. Retrieved from [Link]

-

Lee, J., et al. (2022). Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. ACS Omega, 7(7), 6296-6306. Retrieved from [Link]

-

Santini, D., et al. (2008). 5-Fluorouracil and its active metabolite FdUMP cause DNA damage in human SW620 colon adenocarcinoma cell line. Mutation Research, 653(1-2), 10-18. Retrieved from [Link]

-

Finer-Moore, J. S., et al. (1993). The catalytic mechanism and structure of thymidylate synthase. FASEB Journal, 7(2), 351-357. Retrieved from [Link]

-

Hu, Y., et al. (2016). A thymidylate synthase ternary complex-specific antibody, FTS, permits functional monitoring of fluoropyrimidines dosing. Oncotarget, 7(32), 51717-51728. Retrieved from [Link]

-

Carroll, M., et al. (2014). Unique dual targeting of thymidylate synthase and topoisomerase1 by FdUMP[22] results in high efficacy against AML and low toxicity. Blood, 123(2), 231-240. Retrieved from [Link]

-

van der Wilt, C. L., et al. (1992). Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil. Journal of Cancer Research and Clinical Oncology, 118(10), 735-740. Retrieved from [Link]

-

Wyatt, M. D., et al. (2009). Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination. Molecular Pharmacology, 76(4), 862-869. Retrieved from [Link]

-

Moran, R. G., & Heidelberger, C. (1979). Biochemical determinants of 5-fluorouracil response in vivo. The role of deoxyuridylate pool expansion. Molecular Pharmacology, 16(3), 689-706. Retrieved from [Link]

-

Chen, Y., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 438-446. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 5-Fluorouracil and its active metabolite FdUMP cause DNA damage in human SW620 colon adenocarcinoma cell line. Retrieved from [Link]

Sources

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Fluorodeoxyuridylate - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]

- 6. gosset.ai [gosset.ai]

- 7. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The catalytic mechanism and structure of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evidence from chemical degradation studies for a covalent bond from 5-fluoro-2'-deoxyuridylate to N-5 of tetrahydrofolate in the ternary complex of thymidylate synthetase-5-fluoro-2'-deoxyuridylate-5,10-methylenetetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A thymidylate synthase ternary complex-specific antibody, FTS, permits functional monitoring of fluoropyrimidines dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Biochemical rationale for the 5-fluorouracil leucovorin combination and update of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cancercareontario.ca [cancercareontario.ca]

- 21. 5-Fluorouracil and Leucovorin Interaction: Enhanced Efficacy and Toxicity | empathia.ai [empathia.ai]

- 22. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]

- 23. The effect of dose and interval between 5-fluorouracil and leucovorin on the formation of thymidylate synthase ternary complex in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biochemical determinants of 5-fluorouracil response in vivo. The role of deoxyuridylate pool expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 5-Fluorouracil and its active metabolite FdUMP cause DNA damage in human SW620 colon adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

Chemical structure and properties of FdUMP.

An In-Depth Technical Guide to Fluorodeoxyuridine Monophosphate (FdUMP): Chemical Structure, Properties, and Mechanism of Action

Introduction

Fluorodeoxyuridine monophosphate (FdUMP), the active metabolite of widely used fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU) and floxuridine (FUdR), stands as a cornerstone in the treatment of solid tumors, particularly colorectal cancer.[1][2][3] Its clinical efficacy is rooted in its potent and specific inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of DNA precursors.[4][5] This guide provides a comprehensive technical overview of FdUMP, delving into its chemical architecture, physicochemical properties, and the intricate molecular mechanism by which it exerts its cytotoxic effects. We will explore its metabolic activation, the basis of clinical resistance, and provide field-proven experimental protocols for its study, offering researchers and drug development professionals a detailed resource on this pivotal antimetabolite.

Chemical Structure and Physicochemical Properties

FdUMP, systematically named [(2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, is a pyrimidine 2'-deoxyribonucleoside monophosphate.[6] Its structure is analogous to the natural substrate of thymidylate synthase, deoxyuridine monophosphate (dUMP), with the critical substitution of a fluorine atom at the C5 position of the pyrimidine ring. This single atomic substitution is the key to its potent biological activity.

The molecule consists of three core components:

-

A Fluorinated Base: 5-fluorouracil, which mimics the natural uracil base.

-

A Deoxyribose Sugar: The five-carbon sugar moiety characteristic of deoxyribonucleotides.

-

A Monophosphate Group: Attached to the 5' carbon of the deoxyribose sugar, making it a nucleotide.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | [(2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | [6] |

| Chemical Formula | C₉H₁₂FN₂O₈P | |

| Average Molar Mass | 326.172 g/mol | |

| Monoisotopic Mass | 326.031530087 Da | |

| CAS Number | 134-46-3 (Acid form) | [6] |

| Synonyms | FdUMP, 5-Fluoro-2'-deoxyuridylate, Fluorodeoxyuridylate | [6] |

Mechanism of Action: Suicide Inhibition of Thymidylate Synthase

The primary mechanism of FdUMP's cytotoxic action is the potent and irreversible inhibition of thymidylate synthase (TS).[1][4][5] TS is the sole enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[4][7] The enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP), using 5,10-methylenetetrahydrofolate (CH₂THF) as the methyl donor.[4][8]

FdUMP acts as a suicide inhibitor.[6][9] The process unfolds as follows:

-

Binding: FdUMP, mimicking the natural substrate dUMP, binds to the nucleotide-binding site of TS.[4]

-

Ternary Complex Formation: The enzyme then brings in the cofactor, 5,10-methylenetetrahydrofolate (CH₂THF). A cysteine residue in the TS active site attacks the pyrimidine ring of FdUMP, initiating the catalytic cycle.[6]

-

Irreversible Covalent Bond: Unlike the reaction with dUMP, the extreme electronegativity of the fluorine atom at the C5 position prevents the reaction from proceeding to completion. This results in the formation of a stable, covalent ternary complex between the enzyme, FdUMP, and the CH₂THF cofactor.[1][4][8][10]

-

Enzyme Inactivation: This ternary complex effectively locks the enzyme in an inactive state, blocking the binding of the natural substrate dUMP and halting dTMP synthesis.[4][6]

The consequences of TS inhibition are profound, leading to a state often referred to as "thymine-less death." The depletion of the dTMP pool leads to an imbalance in deoxynucleotide (dNTP) levels, specifically a decrease in deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP).[1][4] This imbalance disrupts DNA synthesis and repair, triggers DNA damage, and ultimately induces cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4][5]

Visualization of FdUMP's Mechanism of Action

Caption: Mechanism of FdUMP-mediated inhibition of Thymidylate Synthase.

Pharmacological Considerations

Metabolic Activation

FdUMP is the intracellular active form of fluoropyrimidines.[11][12] Prodrugs like 5-FU and FUdR must undergo a series of enzymatic conversions to become FdUMP.[6] For instance, FUdR is directly phosphorylated by thymidine kinase to form FdUMP.[5] 5-FU can be converted to FdUMP through a more complex pathway involving either orotate phosphoribosyltransferase and ribonucleotide reductase or thymidine phosphorylase and thymidine kinase.[8]

Clinical Use and Limitations

Fluoropyrimidines, acting through FdUMP, are mainstays in treating cancers of the gastrointestinal tract, breast, and head and neck.[3][5] However, their efficacy is often hampered by the development of drug resistance.[9][13]

Mechanisms of Resistance

Cancer cells can evade the cytotoxic effects of FdUMP through several mechanisms:

-

Target Enzyme Alteration: Overexpression of the TYMS gene, which encodes for thymidylate synthase, is a major mechanism of resistance.[1][13] Increased levels of TS protein can effectively "trap" FdUMP, leaving sufficient free enzyme to maintain dTMP synthesis.[1][10]

-

Impaired Drug Activation: A deficiency in enzymes like thymidine kinase can prevent the conversion of prodrugs (e.g., FUdR) into the active FdUMP, rendering the cells resistant.[8][13]

-

FdUMP[10] - A Novel Prodrug: To circumvent some of these resistance mechanisms, FdUMP[10], a multimer (10-mer) of FdUMP, was developed.[9][14][15] This larger molecule can act as a prodrug, releasing FdUMP intracellularly and has shown greater potency than 5-FU in certain contexts, potentially by bypassing resistance pathways related to drug activation.[9][14][16][17]

Experimental Protocol: Thymidylate Synthase Activity Assay

Studying the efficacy of FdUMP necessitates a reliable method for measuring TS activity. The tritium-release assay is a classic, sensitive method.[18][19] It measures the release of tritium (³H) into water during the conversion of [5-³H]dUMP to dTMP.

Step-by-Step Methodology

-

Preparation of Cell Lysate:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet at a concentration of 4 x 10⁶ cells/mL in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol).[18]

-

Lyse the cells via sonication or freeze-thaw cycles on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to obtain the cytosolic fraction (supernatant).

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Thymidylate Synthase Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube. For a 100 µL final volume, combine:

-

50 µL of cell lysate (containing 25-100 µg of protein).

-

Reaction Buffer components to achieve final concentrations of: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 1 mM EDTA, 50 mM NaF, and 10 mM β-mercaptoethanol.

-

Cofactor: 200 µM 5,10-methylenetetrahydrofolate (CH₂THF).[7][20] Note: Higher concentrations can cause substrate inhibition.[7][20]

-

For inhibition studies, pre-incubate the lysate with varying concentrations of FdUMP for 10-15 minutes at 37°C before adding the substrate.

-

-

Initiate the reaction by adding the substrate: 10 µM [5-³H]dUMP (specific activity ~1 Ci/mmol).

-

Incubate the reaction mixture at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[7]

-

-

Stopping the Reaction and Separating Products:

-

Terminate the reaction by adding 100 µL of ice-cold 10% activated charcoal suspension to adsorb the unreacted [5-³H]dUMP substrate.[19]

-

Vortex and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the charcoal.

-

-

Quantification of Tritium Release:

-

Carefully transfer a known volume (e.g., 150 µL) of the supernatant, which contains the released ³H₂O, into a scintillation vial.

-

Add an appropriate volume of scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of dTMP produced (in pmol) based on the specific activity of the [5-³H]dUMP and the measured CPM.

-

Express the TS activity as pmol of dTMP formed per minute per milligram of protein (pmol/min/mg).

-

Experimental Workflow Diagram

Caption: Workflow for the Thymidylate Synthase Tritium-Release Assay.

References

-

Bijnsdorp, I.V., Comijn, E.M., Padron, J.M., Gmeiner, W.H., & Peters, G.J. (2007). Mechanisms of action of FdUMP[10]: Metabolite activation and thymidylate synthase inhibition. Oncology Reports, 18, 287-291. [Link]

-

Matsumoto, H., et al. (2018). The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. Oncology Letters, 15(6), 9445-9452. [Link]

-

PubMed. (2007). Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition. PubMed. [Link]

-

Longley, D.B., Harkin, D.P., & Johnston, P.G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

-

Lee, J.Y., et al. (2022). Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. ACS Omega, 7(7), 6146-6156. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of 5-Fluorodeoxyuridine? Patsnap Synapse. [Link]

-

ResearchGate. (2007). Mechanisms of action of FdUMP[10]: Metabolite activation and thymidylate synthase inhibition. ResearchGate. [Link]

-

Chu, E., et al. (1990). Mechanisms of resistance to fluoropyrimidines. NCI Monographs, (11), 155-160. [Link]

-

Wikipedia. (n.d.). Fluorodeoxyuridylate. Wikipedia. [Link]

-

Lee, J.Y., et al. (2022). Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. ACS Omega. [Link]

-

ResearchGate. (2018). Metabolism of 5-FU. 5-Fluoro-2′-deoxyuridine-5′-monophosphate (FdUMP)... ResearchGate. [Link]

-

Grem, J.L., et al. (2019). Thymidylate synthase-catalyzed, tetrahydrofolate-dependent self-inactivation by 5-FdUMP. IUBMB Life, 71(10), 1596-1604. [Link]

-

ResearchGate. (n.d.). Chemical structure of FdUMP[10], evaluated for in vivo efficacy and... ResearchGate. [Link]

-

de Wit, D., et al. (2017). Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. British Journal of Clinical Pharmacology, 83(4), 897-907. [Link]

-

Moran, R.G., & Heidelberger, C. (1979). Biochemical determinants of 5-fluorouracil response in vivo. The role of deoxyuridylate pool expansion. Molecular Pharmacology, 16(2), 487-500. [Link]

-

Danesi, R., et al. (1998). Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines. British Journal of Cancer, 77(11), 1964-1970. [Link]

-

Human Metabolome Database. (2013). Showing metabocard for 5-Fluorodeoxyuridine monophosphate (HMDB0060394). HMDB. [Link]

-

Meulendijks, D., et al. (2020). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. ESMO Open, 5(5), e000853. [Link]

-

Houghton, J.A., et al. (1978). Effects of 5-Fluorouracil on 5-Fluorodeoxyuridine 5'-Monophosphate and 2-Deoxyuridine 5'-Monophosphate Pools, and DNA Synthesis in Solid L1210 and P388 Tumors. Cancer Research, 38(9), 2908-2913. [Link]

-

Zutphen, S.V., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Analytical Letters, 57(10), 1546-1554. [Link]

-

van der Wilt, C.L., et al. (2013). Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells. Analytical Biochemistry, 435(1), 60-66. [Link]

-

Amsterdam UMC. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Amsterdam UMC Research Portal. [Link]

-

Cecchin, E., et al. (2009). Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? Personalized Medicine, 6(1), 75-88. [Link]

-

Liu, C., et al. (2002). Efficacy and safety of FdUMP[10] in treatment of HT-29 human colon cancer xenografts. International Journal of Oncology, 21(2), 303-308. [Link]

-

Amsterdam UMC. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Amsterdam UMC. [Link]

-

Sharp, L., & Little, J. (2004). Methylenetetrahydrofolate reductase, common polymorphisms, and relation to disease. Journal of Epidemiology and Community Health, 58(4), 268-273. [Link]

-

Christensen, K.E., et al. (2021). Evidence for interaction of 5,10-methylenetetrahydrofolate reductase (MTHFR) with methylenetetrahydrofolate dehydrogenase (MTHFD1) and general control nonderepressible 1 (GCN1). Journal of Biological Chemistry, 297(5), 101235. [Link]

-

Friso, S., et al. (2002). A common mutation in the 5,10-methylenetetrahydrofolate reductase gene affects genomic DNA methylation through an interaction with folate status. Proceedings of the National Academy of Sciences, 99(8), 5606-5611. [Link]

-

Amsterdam UMC. (2007). Mechanisms of action of FdUMP[10]: Metabolite activation and thymidylate synthase inhibition. Amsterdam UMC Research Portal. [Link]

Sources

- 1. Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 6. Fluorodeoxyuridylate - Wikipedia [en.wikipedia.org]

- 7. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and safety of FdUMP[10] in treatment of HT-29 human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 18. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

An In-depth Technical Guide on 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP): From Discovery to Therapeutic Mechanism

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), a pivotal molecule in cancer chemotherapy. We delve into the historical context of its discovery, stemming from the rational design of fluoropyrimidines, and elucidate its intricate mechanism of action as a potent inhibitor of thymidylate synthase. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a thorough understanding of the biochemical principles underpinning FdUMP's therapeutic efficacy.

A Historical Perspective: The Dawn of Fluoropyrimidines

The journey of FdUMP begins with the pioneering work of Dr. Charles Heidelberger in the 1950s. Heidelberger and his colleagues embarked on a rational drug design approach to develop novel anticancer agents.[1][2] Their research was spurred by the observation that tumor cells exhibit a higher rate of uracil uptake compared to normal tissues.[1] This led to the hypothesis that an antimetabolite structurally similar to uracil could selectively target and disrupt the metabolic processes of rapidly proliferating cancer cells.

This line of reasoning culminated in the synthesis of 5-fluorouracil (5-FU) in 1957, a molecule where the hydrogen atom at the C-5 position of uracil is replaced by a fluorine atom.[1][3] Early clinical studies demonstrated the significant antitumor activity of 5-FU, marking a new era in cancer chemotherapy.[3] It was later understood that 5-FU is a prodrug, requiring intracellular conversion to its active metabolites to exert its cytotoxic effects.[4][5] Among these metabolites, this compound (FdUMP) was identified as the primary agent responsible for the inhibition of DNA synthesis.[4][6]

The Biochemical Journey: Activation of 5-Fluorouracil to FdUMP

5-Fluorouracil enters the cell using the same facilitated transport mechanism as the endogenous pyrimidine, uracil.[5][7] Once inside the cell, 5-FU undergoes a series of enzymatic conversions to become FdUMP. There are two primary pathways for this bioactivation:

-

Pathway 1: Conversion via Fluorodeoxyuridine (FUdR)

-

Pathway 2: Conversion via Fluorouridine Monophosphate (FUMP)

-

5-FU to FUMP: Orotate phosphoribosyltransferase (OPRT) directly converts 5-FU to 5-fluorouridine-5'-monophosphate (FUMP).[5][8]

-

FUMP to FUDP: FUMP is then phosphorylated to 5-fluorouridine-5'-diphosphate (FUDP).[8]

-

FUDP to FdUDP: The enzyme ribonucleotide reductase (RNR) reduces FUDP to 5-fluoro-2'-deoxyuridine-5'-diphosphate (FdUDP).[9]

-

FdUDP to FdUMP: Finally, FdUDP is dephosphorylated to yield FdUMP.[8]

-

The following diagram illustrates the intracellular activation pathways of 5-FU to its active metabolite, FdUMP.

Caption: Intracellular activation pathways of 5-Fluorouracil (5-FU) to this compound (FdUMP).

The Core Mechanism: Suicide Inhibition of Thymidylate Synthase

The primary mechanism of action of FdUMP is the potent and irreversible inhibition of thymidylate synthase (TS).[7][10] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[11][12] The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing N5,N10-methylenetetrahydrofolate as a methyl donor.[11]

FdUMP acts as a suicide inhibitor by forming a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF).[11][13][14] This covalent complex effectively blocks the binding of the natural substrate, dUMP, to the active site of the enzyme, thereby halting dTMP synthesis.[11] The consequences of TS inhibition are profound:

-

Depletion of dTMP: The direct consequence is a severe reduction in the intracellular pool of dTMP, and subsequently deoxythymidine triphosphate (dTTP).[6]

-

Imbalance in Nucleotide Pools: The lack of dTTP leads to an imbalance in the deoxynucleotide pool, which disrupts DNA synthesis and repair mechanisms.[6][11]

-

DNA Damage: The accumulation of dUMP can lead to its phosphorylation to deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, leading to DNA fragmentation and cell death.[11]

The following diagram illustrates the mechanism of thymidylate synthase inhibition by FdUMP.

Caption: Mechanism of thymidylate synthase (TS) inhibition by FdUMP, leading to the formation of a stable ternary complex and blockage of dTMP synthesis.

Quantitative Data Summary

The following table summarizes key parameters related to FdUMP and its interaction with thymidylate synthase.

| Parameter | Description | Value/Range | Reference(s) |

| Molecular Formula | Chemical formula of FdUMP | C₉H₁₂FN₂O₈P | [7] |

| Molar Mass | The mass of one mole of FdUMP | 348.155 g·mol⁻¹ | [7] |

| Primary Target | The main enzyme inhibited by FdUMP | Thymidylate Synthase (TS) | [7][10] |

| Mechanism of Inhibition | The mode by which FdUMP inhibits its target | Suicide Inhibitor | [7][15] |

| Cellular Effect | The primary consequence of TS inhibition | Depletion of dTMP, leading to inhibition of DNA synthesis | [6][11] |

Experimental Protocol: In Vitro Thymidylate Synthase Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of compounds like FdUMP against thymidylate synthase. The assay measures the conversion of dUMP and CH2THF to dTMP and dihydrofolate (DHF), where the formation of DHF leads to an increase in absorbance at 340 nm.[12][16]

A. Materials and Reagents:

-

Recombinant human thymidylate synthase (hTS)

-

Deoxyuridine monophosphate (dUMP)

-

5,10-methylenetetrahydrofolate (mTHF or CH2THF)

-

FdUMP (or other test inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM 2-mercaptoethanol)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

B. Experimental Workflow:

Caption: Workflow for an in vitro thymidylate synthase inhibition assay.

C. Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of hTS, dUMP, mTHF, and FdUMP in the assay buffer.

-

Create a serial dilution of FdUMP to test a range of concentrations.

-

-

Reaction Setup:

-

Pre-incubation:

-

Gently mix the contents of the plate and pre-incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the inhibitor to bind to the enzyme.[12]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding mTHF (final concentration typically in the µM range, e.g., 150 µM) to each well.[12]

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over a period of 3-5 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of FdUMP.

-

Plot the reaction velocity against the logarithm of the FdUMP concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

-

D. Self-Validating System and Controls:

-

Positive Control: A reaction with no inhibitor to determine the maximal enzyme activity (Vmax).

-

Negative Control: A reaction without the enzyme (hTS) to account for any non-enzymatic reaction or background absorbance changes.

-

Reference Inhibitor: Include a known TS inhibitor (e.g., pemetrexed) as a reference compound to validate the assay performance.[17]

Clinical Significance and Future Directions

The discovery and development of 5-FU and the understanding of FdUMP's mechanism of action have been cornerstones in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[6][18] The efficacy of 5-FU can be enhanced by co-administration with leucovorin, a precursor of the folate cofactor, which stabilizes the ternary complex and potentiates the inhibition of thymidylate synthase.[15]

However, challenges such as drug resistance and systemic toxicity remain.[19][20] Current research focuses on developing novel fluoropyrimidine analogues and delivery systems to improve tumor targeting, bypass resistance mechanisms, and minimize side effects.[19][20][21][22] For instance, FdUMP[23], a multimer of FdUMP, has been designed to bypass resistance to 5-FU and has shown greater potency in preclinical models.[15][21][22][23]

Conclusion

This compound stands as a testament to the power of rational drug design in oncology. From its conceptual origins to its detailed biochemical elucidation, the story of FdUMP provides a fundamental framework for understanding antimetabolite chemotherapy. A thorough grasp of its history, mechanism of action, and the experimental methodologies used to study it is essential for researchers and clinicians striving to optimize current cancer therapies and develop the next generation of targeted treatments.

References

-

Fluorodeoxyuridylate - Wikipedia. (n.d.). Retrieved from [Link]

-

Bijnsdorp, I. V., et al. (2007). Mechanisms of action of FdUMP[23]: Metabolite activation and thymidylate synthase inhibition. Spandidos Publications. Retrieved from [Link]

-

Bijnsdorp, I. V., et al. (2007). Mechanisms of action of FdUMP[23]: metabolite activation and thymidylate synthase inhibition. PubMed. Retrieved from [Link]

-

Bijnsdorp, I. V., et al. (2007). Mechanisms of action of FdUMP[23]: Metabolite activation and thymidylate synthase inhibition. Amsterdam UMC. Retrieved from [Link]

-

What is the mechanism of 5-Fluorodeoxyuridine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Mechanism of action of 5-fluorouracil (5-FU). 5-Fluorouracil is... (n.d.). ResearchGate. Retrieved from [Link]

-

[In Vivo Distribution and Activation of 5-FU--with Special Reference to Biochemical Modulation of Intracellular Metabolism]. (1988). PubMed. Retrieved from [Link]

-

5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Fluorouracil - Wikipedia. (n.d.). Retrieved from [Link]

-

Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP[23] Is Highly Effective Against Acute Lymphoblastic Leukemia. (2012, November 16). Blood | American Society of Hematology - ASH Publications. Retrieved from [Link]

-

Mechanism of thymidylate synthase inhibition by... (n.d.). ResearchGate. Retrieved from [Link]

-

Dasari, M., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]

-

Dasari, M., et al. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. PubMed. Retrieved from [Link]

-

Immunological quantitation of thymidylate synthase-FdUMP-5,10-methylenetetrahydrofolate ternary complex with the monoclonal antibody TS 106. (n.d.). PubMed. Retrieved from [Link]

-

Biochemical and Clinical Pharmacology of 5-Fluorouracil. (n.d.). CancerNetwork. Retrieved from [Link]

-

5-FU's hidden power against cancer: RNA, not DNA. (2024, December 17). Drug Discovery News. Retrieved from [Link]

-

Thymidylate synthetase - substrate complex formation. (n.d.). PubMed. Retrieved from [Link]

-

Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin. (n.d.). PubMed. Retrieved from [Link]

-

Regulation of 5-fluorodeoxyuridine monophosphate-thymidylate synthase ternary complex levels by autophagy confers resistance to 5-fluorouracil. (2022, November 11). PubMed. Retrieved from [Link]

-

Fluoropyrimidine Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

-

A thymidylate synthase ternary complex-specific antibody, FTS, permits functional monitoring of fluoropyrimidines dosing. (n.d.). PMC - NIH. Retrieved from [Link]

-

Charles Heidelberger introduced 5-fluorouracil, a new type of anticancer drug that resulted from rational design. (n.d.). LifeScienceHistory.com. Retrieved from [Link]

-

Dasari, M., et al. (2023). Substituted 5‑Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibito. Semantic Scholar. Retrieved from [Link]

-

Fluorouracil. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

[Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. (n.d.). PubMed. Retrieved from [Link]

-

PHARMACOLOGY OF Fluorouracil (5-FU); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. (2024, November 23). YouTube. Retrieved from [Link]

-

Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Novel Biochemical Pathways for 5-Fluorouracil in Managing Experimental Hepatocellular Carcinoma in Rats. (2010, February 23). PubMed. Retrieved from [Link]

-

Dasari, M., et al. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Semantic Scholar. Retrieved from [Link]

-

Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. (n.d.). NIH. Retrieved from [Link]

-

Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (2025, December 12). ResearchGate. Retrieved from [Link]

-

Design, synthesis and in vitro antiproliferative activity of new thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors. (2020, April 30). Taylor & Francis Online. Retrieved from [Link]

-

Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment. (n.d.). PMC - NIH. Retrieved from [Link]

-

Chemotherapy - Wikipedia. (n.d.). Retrieved from [Link]

-

Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations. (n.d.). MDPI. Retrieved from [Link]

-

Simplified schematic of the intracellular conversion of 5-FU to FdUMP.... (n.d.). ResearchGate. Retrieved from [Link]

-

Thymidylate synthase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

-

Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. (2020, July 25). NIH. Retrieved from [Link]

-

5-FU (see structure) is converted into 3 main active metabolites:... (n.d.). ResearchGate. Retrieved from [Link]

-

What is 5-Fluorodeoxyuridine used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

Sources

- 1. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 2. lifesciencehistory.com [lifesciencehistory.com]

- 3. Fluorouracil - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 7. Fluorodeoxyuridylate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunological quantitation of thymidylate synthase-FdUMP-5,10-methylenetetrahydrofolate ternary complex with the monoclonal antibody TS 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thymidylate synthetase - substrate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 23. ashpublications.org [ashpublications.org]

Biosynthesis pathway of FdUMP from 5-fluorouracil.

An In-Depth Technical Guide to the Biosynthesis and Mechanism of Action of FdUMP from 5-Fluorouracil

Executive Summary

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers.[1][2] Its efficacy is not inherent but relies on its intracellular conversion to active metabolites that disrupt DNA and RNA synthesis.[1][3] The primary cytotoxic effect of 5-FU is attributed to its anabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase (TS).[4][5][6] This inhibition leads to a depletion of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[5] This guide provides a detailed exploration of the multiple biosynthetic pathways that convert the prodrug 5-FU into the active FdUMP, the mechanism of TS inhibition, and the clinical implications of these processes.

Introduction

The clinical utility of 5-fluorouracil stems from its structural similarity to the endogenous pyrimidine uracil, allowing it to enter cellular metabolic pathways.[1] Once inside the cell, 5-FU undergoes a series of enzymatic conversions to form three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][3][7] While FUTP and FdUTP contribute to cytotoxicity by being misincorporated into RNA and DNA respectively, the inhibition of thymidylate synthase by FdUMP is considered a major mechanism of action.[1][7][8]

A comprehensive understanding of the biosynthesis of FdUMP is paramount for researchers, scientists, and drug development professionals. The efficiency of these anabolic pathways can vary significantly between patients and tumor types, influencing therapeutic outcomes and the development of resistance.[9] This guide will dissect the intricate enzymatic pathways responsible for FdUMP synthesis, providing a foundation for optimizing 5-FU therapy and developing strategies to overcome clinical resistance.

The Multi-faceted Anabolism of 5-Fluorouracil to FdUMP

The conversion of 5-FU to FdUMP is not a single, linear process but rather a network of converging enzymatic reactions. There are three main pathways that contribute to the intracellular pool of FdUMP.

Pathway 1: The Orotate Phosphoribosyltransferase (OPRT) Route

This pathway is a primary route for 5-FU activation.[10][11]

-

5-FU to 5-fluorouridine monophosphate (FUMP): Orotate phosphoribosyltransferase (OPRT) directly converts 5-FU to FUMP using phosphoribosyl pyrophosphate (PRPP) as a cofactor.[1][10][12] The level of OPRT expression in tumors can correlate with the clinical response to 5-FU-based chemotherapy.[12][13]

-

FUMP to 5-fluorouridine diphosphate (FUDP): FUMP is then phosphorylated by UMP kinase (UMPK) to FUDP.[14] Decreased levels of UMPK have been identified as a mechanism of resistance to 5-FU.[14][15]

-

FUDP to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP): The key conversion of a ribonucleotide to a deoxyribonucleotide is catalyzed by ribonucleotide reductase (RNR), which reduces FUDP to FdUDP.[16][17]

-

FdUDP to FdUMP: Finally, FdUDP is dephosphorylated to the active metabolite FdUMP.[16]

Pathway 2: The Thymidine Phosphorylase (TP) and Thymidine Kinase (TK) Route

This pathway, often referred to as a salvage-like pathway, provides an alternative route to FdUMP.[18][19]

-

5-FU to 5-fluoro-2'-deoxyuridine (FUDR): Thymidine phosphorylase (TP) catalyzes the conversion of 5-FU to the deoxyribonucleoside FUDR.[10][19]

-

FUDR to FdUMP: Thymidine kinase (TK) then phosphorylates FUDR to generate FdUMP.[10]

Pathway 3: The Uridine Phosphorylase (UP) and Uridine Kinase (UK) Route

This pathway initially leads to the formation of ribonucleotides, which can then be shunted into the deoxyribonucleotide pool.

-

5-FU to 5-fluorouridine (FUR): Uridine phosphorylase (UP) converts 5-FU to the ribonucleoside FUR.[1][10]

-

FUR to FUMP: Uridine kinase (UK) phosphorylates FUR to FUMP.[1][10] From this point, FUMP can enter the OPRT route to be ultimately converted to FdUMP.

Visualizing the Converging Pathways

The following diagram illustrates the interconnected pathways for the biosynthesis of FdUMP from 5-fluorouracil.

Caption: Mechanism of Thymidylate Synthase inhibition by FdUMP.

Experimental Protocols: A Self-Validating System for Assessing Pathway Activity

To investigate the efficacy of 5-FU and the activity of its metabolic pathways, a variety of in vitro and in vivo assays can be employed. A key experimental protocol is the measurement of thymidylate synthase activity.

Protocol: In Vitro Assay for Thymidylate Synthase (TS) Inhibition

This protocol provides a method to determine the inhibitory potential of FdUMP on TS activity in cell lysates.

Principle:

The assay measures the conversion of [3H]-dUMP to [3H]-dTMP by TS. The product, [3H]-dTMP, is separated from the substrate, [3H]-dUMP, and quantified by liquid scintillation counting. The inhibitory effect of FdUMP is determined by comparing the TS activity in the presence and absence of the inhibitor.

Methodology:

-

Preparation of Cell Lysates:

-

Culture cancer cells to 80-90% confluency.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA) and lyse the cells by sonication or freeze-thaw cycles on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cytosolic proteins, including TS. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Thymidylate Synthase Assay:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

1 mM DTT

-

0.2 mM 5,10-methylenetetrahydrofolate (CH2THF)

-

5 µM [3H]-dUMP (specific activity ~1 Ci/mmol)

-

-

Prepare serial dilutions of FdUMP to be tested.

-

In a microcentrifuge tube, add 50 µg of cell lysate protein.

-

Add the desired concentration of FdUMP or vehicle control.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the reaction mixture.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 1 M HCl.

-

-

Separation and Quantification:

-

Add activated charcoal slurry to each tube to adsorb the unreacted [3H]-dUMP.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant (containing [3H]-dTMP) to a scintillation vial.

-

Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of TS inhibition for each FdUMP concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the FdUMP concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Quantitative Data Summary

The efficacy of 5-FU is highly dependent on its conversion to FdUMP and the subsequent inhibition of thymidylate synthase. The following table provides representative IC50 values for 5-FU in different cancer cell lines, illustrating the variability in sensitivity which can be attributed to differences in the expression and activity of the enzymes in the FdUMP biosynthesis pathway.

| Cell Line | Cancer Type | 5-FU IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | ~5 | [18] |

| MDA-MB-231 | Breast Cancer | ~25 | [18] |

| HCT-116 | Colorectal Cancer | ~3.5 | [9] |

| SW480 | Colorectal Cancer | ~10 | [20] |

Note: IC50 values can vary depending on the experimental conditions, such as drug exposure time.

Conclusion and Future Perspectives

The biosynthesis of FdUMP from 5-fluorouracil is a complex and critical process that dictates the therapeutic efficacy of this widely used chemotherapeutic agent. A thorough understanding of the multiple enzymatic pathways involved—the OPRT, TP-TK, and UP-UK routes—provides valuable insights into the mechanisms of action and resistance to 5-FU. The expression levels of key enzymes in these pathways have the potential to serve as predictive biomarkers, enabling a more personalized approach to cancer therapy.

Future research should continue to explore the regulation of these biosynthetic pathways and the development of strategies to modulate their activity. For instance, selectively upregulating the expression of key activating enzymes in tumor cells or developing novel drug delivery systems that specifically target these pathways could enhance the therapeutic index of 5-FU. Furthermore, a deeper understanding of the interplay between the different metabolic fates of 5-FU will be crucial for designing rational combination therapies that can overcome resistance and improve patient outcomes.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews cancer, 3(5), 330-338. [Link]

-

Fluorouracil - Wikipedia. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Zhang, N., Yin, Y., Xu, J., & Chen, W. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551-1569. [Link]

-

Focaccetti, C., Bruno, A., Magnani, E., Bartolini, D., Principi, E., Dallaglio, K., ... & Noonan, D. M. (2015). 5-Fluorouracil: A narrative review on the role of regulatory mechanisms in driving resistance to this chemotherapeutic agent. Frontiers in pharmacology, 6, 129. [Link]

-

Peters, G. J., van der Wilt, C. L., van Groeningen, C. J., & Pinedo, H. M. (1991). Mechanisms of action of FdUMP:[16] metabolite activation and thymidylate synthase inhibition. Spandidos Publications, 14(2), 223-230. [Link]

-

Peters, G. J., van der Wilt, C. L., van Groeningen, C. J., & Pinedo, H. M. (1991). Mechanisms of action of FdUMP:[16] metabolite activation and thymidylate synthase inhibition. PubMed, 14(2), 223-230. [Link]

-

Lee, J. J., Lee, J. H., & Kim, D. G. (2021). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. Cancers, 13(17), 4423. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330-338. [Link]

-

N2CR. (2023, August 15). Possible reasons behind the resistance of certain cancer cells to the chemotherapy drug 5-FU. NUS Medicine. [Link]

-

Simplified schematic of the intracellular conversion of 5-FU to FdUMP. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Lupu, M., Dinu, D., & Panzaru, C. (2021). Efficacy of 4% 5-Fluorouracil Cream in the Treatment of Actinic Keratoses: A Single-Center Experience. Medicina, 57(11), 1228. [Link]

-

Lee, J. J., Lee, J. H., & Kim, D. G. (2021). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. PubMed, 13(17), 4423. [Link]

-

Orotate phosphoribosyltransferase - Wikipedia. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP [16]Is Highly Effective Against Acute Lymphoblastic Leukemia. (2012). Blood, 120(21), 1505. [Link]

-

Yoshimoto, M., Higashida, M., & Hamano, K. (2015). Orotate phosphoribosyltransferase localizes to the Golgi complex and its expression levels affect the sensitivity to anti-cancer drug 5-fluorouracil. PubMed, 36(6), 403-409. [Link]

-

Iigo, M., Kuretani, K., & Hoshi, A. (1983). Role of uridine phosphorylase for antitumor activity of 5'-deoxy-5-fluorouridine. PubMed, 33(4), 49-54. [Link]

-

Uchida, T., Kuramochi, H., & Nakajima, Y. (2007). Overexpression of the Orotate Phosphoribosyl-Transferase Gene Enhances the Effect of 5-Fluorouracil in Head and Neck Squamous Cell Carcinoma in Vitro. PubMed, 17(5), 563-568. [Link]

-

What is the mechanism of Fluorouracil? (2024, July 17). Patsnap Synapse. [Link]

-

Mechanism of thymidylate synthase inhibition by 5-fluorouracil. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

The 5-fluorouracil (5-FU) metabolism pathway. In tumour cells 5-FU is... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Yoshikawa, R., Kusunoki, M., & Yanagi, H. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. MDPI, 15(9), 3553-3563. [Link]

-

Martin, D. S., Stolfi, R. L., & Sawyer, R. C. (1985). Role of uridine phosphorylase in the anabolism of 5-fluorouracil. PubMed, 45(10), 2519-2522. [Link]

-

Suetsugu, T., Mori, R., & Futamura, M. (2021). The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. Oncology Letters, 21(4), 1-1. [Link]

-

Fluoropyrimidine Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 13, 2026, from [Link]

-

dos Santos, M. S., de Oliveira, V. C., & Araldi, R. P. (2018). Human uridine phosphorylase-1 inhibitors: a new approach to ameliorate 5-fluorouracil-induced intestinal mucositis. PubMed, 49(12), 3447-3455. [Link]

-

Abushanab, E., Naguib, F. N., & el Kouni, M. H. (1993). Synthesis and interaction with uridine phosphorylase of 5'-deoxy-4',5-difluorouridine, a new prodrug of 5-fluorouracil. PubMed, 36(10), 1631-1635. [Link]

-

UMP kinase as a mechanism of fluoropyrimidine resistance. (2009). PubMed. [Link]

-

Peters, G. J., van der Wilt, C. L., & van Groeningen, C. J. (1994). Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin. PubMed, 12(10), 2000-2005. [Link]

-

Decreased levels of UMP kinase as a mechanism of fluoropyrimidine resistance. (2009). Molecular Cancer Therapeutics, 8(4), OF1-8. [Link]

-

Metabolic pathway of of 5-FU. 5-FdUMP/UDP/UTP: 5fluorodeoxyuridine-mono/di/triphosphate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Yoshikawa, R., Kusunoki, M., & Yanagi, H. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PubMed Central, 15(9), 3553-3563. [Link]

-

Greenberg, N., Schumm, D. E., & Webb, T. E. (1977). Uridine kinase activities and pyrimidine nucleoside phosphorylation in fluoropyrimidine-sensitive and -resistant cell lines of the Novikoff hepatoma. PubMed Central, 167(2), 379-387. [Link]

-

Gmeiner, W. H., & Sobol, R. W. (2014). Systems pharmacology assessment of the 5-fluorouracil pathway. PubMed Central, 15(3), 209-222. [Link]

-

Fluorodeoxyuridylate - Wikipedia. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Changes in the amount of FdUMP after treatment with fluorouracil (5FU)... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

5-FU (see structure) is converted into 3 main active metabolites:... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

McLeod, H. L., Milne, L. H., & Johnston, S. J. (1999). 5-Fluorouracil metabolizing enzymes. PubMed, 28, 111-120. [Link]

-

Danenberg, P. V. (1990). Overview: Rational Basis for Development of fluoropyrimidine/5-formyltetrahydrofolate Combination Chemotherapy. PubMed, 10(Suppl 2), 1-5. [Link]

-

Modes of action of 5-fluorouracil (5-FU) and the deoxyuridine... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Ribonucleotide reductase - Wikipedia. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

5-Fluorouracil (5-FU) for research. (n.d.). InvivoGen. Retrieved January 13, 2026, from [Link]

-

Deoxyribonucleotide de novo Biosynthesis. (2023, August 31). Biology LibreTexts. [Link]

-

The role of ribonucleotide reductase and feedbacks in the regulation of... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. (2022). ACS Omega, 7(7), 6045-6054. [Link]

-

Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. (2020). PubMed Central, 12(11), 2296. [Link]

-

Gon, S., & Fontecave, M. (2006). Ribonucleotide reductases: influence of environment on synthesis and activity. PubMed, 8(3), 773-782. [Link]

Sources

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 4. Fluorouracil - Wikipedia [en.wikipedia.org]

- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 8. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Overexpression of the orotate phosphoribosyl-transferase gene enhances the effect of 5-Fluorouracil in head and neck squamous cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Decreased levels of UMP kinase as a mechanism of fluoropyrimidine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 18. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. researchgate.net [researchgate.net]

The role of FdUMP in nucleotide metabolism and DNA synthesis.

An In-depth Technical Guide to the Role of FdUMP in Nucleotide Metabolism and DNA Synthesis

Abstract

Fluorodeoxyuridylate (FdUMP), the active metabolite of the widely prescribed fluoropyrimidine chemotherapeutics 5-Fluorouracil (5-FU) and Floxuridine (FUDR), represents a cornerstone in the treatment of solid tumors, particularly colorectal cancer. Its potent antineoplastic activity stems from its direct and powerful inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidine nucleotides. This guide provides a comprehensive, mechanism-centric exploration of FdUMP's journey from metabolic activation to its profound impact on nucleotide pool dynamics, DNA synthesis, and the induction of cell death. We will dissect the biochemical pathways, the consequences of enzyme inhibition, mechanisms of therapeutic resistance, and key experimental methodologies for researchers and drug development professionals.

Metabolic Activation: The Conversion of Prodrugs to a Potent Inhibitor

The clinical efficacy of fluoropyrimidines like 5-FU and FUDR is entirely dependent on their intracellular conversion to FdUMP.[1][2] These agents are prodrugs that leverage cellular nucleotide synthesis pathways to generate the active molecule that ultimately targets DNA synthesis.

The two primary pathways for FdUMP generation are:

-

The 5-Fluorouracil (5-FU) Pathway: 5-FU can be anabolized via two main routes. The predominant pathway involves its conversion to 5-fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT).[1][3] FUMP is then phosphorylated to 5-fluorouridine diphosphate (FUDP), which is subsequently converted by ribonucleotide reductase (RR) to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP).[1][4] Finally, FdUDP is dephosphorylated to yield FdUMP.[1] An alternative, or salvage, pathway involves the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (FUDR) by thymidine phosphorylase (TP), followed by phosphorylation to FdUMP by thymidine kinase (TK).[3][5]

-

The Floxuridine (FUDR) Pathway: FUDR, being a deoxyribonucleoside analog, follows a more direct activation route. It is directly phosphorylated by thymidine kinase (TK) to form FdUMP.[6]

This metabolic activation is a critical determinant of drug efficacy and can also be a point of resistance, as deficiencies in key enzymes like TK can impair the conversion of prodrugs to their active form.[7]

The Core Mechanism: Suicide Inhibition of Thymidylate Synthase

The primary cytotoxic action of FdUMP is the potent and specific inhibition of thymidylate synthase (TS).[8] TS is the sole enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a nucleotide essential for DNA replication and repair.[9][10] The enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH₂THF) as a one-carbon donor.[9]

FdUMP acts as a suicide inhibitor.[11] It mimics the natural substrate, dUMP, and binds to the nucleotide-binding site of TS.[9] This binding facilitates the formation of a stable, covalent ternary complex between FdUMP, the TS enzyme, and the folate cofactor CH₂THF.[4][12][13] This complex effectively locks the enzyme in an inactive state, preventing dUMP from accessing the active site and thereby shutting down dTMP production.[9][14] The stability of this ternary complex is a key factor in the effectiveness of fluoropyrimidine-based chemotherapy.[2]

Cellular Consequences of Thymidylate Synthase Inhibition

The blockade of TS by FdUMP triggers a cascade of metabolic disturbances that culminate in DNA damage and cell death, a process often referred to as "thymineless death".[2]

-